Product packaging for 2-Methylbutane-1,2,3,4,-tetrol(Cat. No.:CAS No. 42933-13-1)

2-Methylbutane-1,2,3,4,-tetrol

Cat. No.: B12311583
CAS No.: 42933-13-1
M. Wt: 136.15 g/mol
InChI Key: HGVJFBSSLICXEM-UHFFFAOYSA-N
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Description

Contextualization as a Polyhydroxylated Alkane Derivative

2-Methylbutane-1,2,3,4-tetrol, also known as 2-methyltetritol, is a polyhydroxylated alkane, a class of compounds often referred to as sugar alcohols. ontosight.ai Its structure consists of a four-carbon butane (B89635) chain with a hydroxyl (-OH) group attached to each carbon and a methyl (-CH3) group on the second carbon atom. ontosight.ai This arrangement gives it the chemical formula C5H12O4. ontosight.ai As a tetrahydroxyalkane, it is a derivative of butane and is characterized by its high water solubility, a common trait for polyols due to the multiple hydroxyl groups that can engage in hydrogen bonding. ontosight.ai The compound is a colorless, viscous liquid with a sweet taste. ontosight.ai

The presence of multiple chiral centers in its structure means that 2-Methylbutane-1,2,3,4-tetrol can exist as several stereoisomers. Research has focused on the synthesis and characterization of these different isomers, as their stereochemistry can influence their physical and biological properties. researchgate.netcopernicus.org For instance, the diastereomeric isomers have been shown to have slightly different glass transition temperatures. copernicus.orgresearchgate.net

Broad Significance in Contemporary Chemical and Environmental Sciences

The significance of 2-Methylbutane-1,2,3,4-tetrol spans both chemical and environmental sciences. In the field of environmental science, it is recognized as a crucial marker compound for secondary organic aerosols (SOAs) that are derived from the atmospheric oxidation of isoprene (B109036). researchgate.netcopernicus.orgcopernicus.org Isoprene is a volatile organic compound emitted in large quantities by terrestrial vegetation, and its atmospheric oxidation products, including 2-Methylbutane-1,2,3,4-tetrol, play a significant role in atmospheric chemistry and climate by contributing to the formation of aerosol particles. researchgate.net

In chemical research, this compound is of interest for several reasons. Its polyhydroxylated nature makes it a candidate for the development of novel materials, such as biodegradable plastics. ontosight.ai Furthermore, it serves as an intermediate in the synthesis of fine chemicals and pharmaceuticals. ontosight.ai While the direct biological significance of 2-Methylbutane-1,2,3,4-tetrol is still under investigation, its derivatives and analogues have been studied for potential antimicrobial and antiviral properties. ontosight.ai The unique structure and properties of its various stereoisomers also make them valuable for research in stereoselective synthesis and for understanding the influence of chirality on molecular interactions. rsc.org

Overview of Current Research Trajectories

Current research on 2-Methylbutane-1,2,3,4-tetrol is multifaceted, with significant efforts directed towards understanding its role in atmospheric processes and exploring its synthetic utility.

One major research trajectory focuses on the physical state of 2-Methylbutane-1,2,3,4-tetrol in atmospheric aerosols. copernicus.orgresearchgate.net Studies have investigated the glass transition temperatures of the pure compound and its mixtures with water and other atmospheric organic compounds. copernicus.orgresearchgate.net These studies are crucial for accurately modeling the behavior of isoprene-derived SOAs, which can exist as liquids, semi-solids, or glassy solids in the atmosphere, affecting their ability to act as cloud condensation nuclei and their atmospheric lifetime. researchgate.net Research has shown that the physical state of these aerosols is dependent on relative humidity and temperature. copernicus.orgresearchgate.net

Another significant area of research is the synthesis of the various stereoisomers of 2-Methylbutane-1,2,3,4-tetrol. researchgate.netcopernicus.org Chemo-enzymatic methods have been developed to produce all four stereoisomers in enantiomerically enriched forms. researchgate.net These synthetic efforts are important not only for atmospheric studies but also for investigating the potential biological activities of the individual isomers. researchgate.netresearchgate.net For example, specific stereoisomers have been identified in plant extracts, suggesting potential biological roles. sigmaaldrich.com

Furthermore, research continues to explore the use of 2-Methylbutane-1,2,3,4-tetrol and other polyhydroxylated alkanes as building blocks in organic synthesis. nih.govresearchgate.netfigshare.comacs.orgacs.org The development of efficient and environmentally friendly methods for their synthesis, for instance, from unprotected sugars, is an active area of investigation. nih.govresearchgate.netfigshare.comacs.orgacs.org These synthetic routes open up possibilities for creating a diverse range of complex molecules with potential applications in materials science and medicine.

Data Tables

Table 1: Physicochemical Properties of 2-Methylbutane-1,2,3,4-tetrol

PropertyValueSource(s)
Chemical Formula C5H12O4 ontosight.aichemspider.com
Molar Mass 136.15 g/mol nih.gov
Appearance Colorless, viscous liquid ontosight.ai
Solubility Soluble in water and ethanol ontosight.ai

Table 2: Research Focus on 2-Methylbutane-1,2,3,4-tetrol

Research AreaKey Findings and ObjectivesSource(s)
Atmospheric Chemistry Acts as a marker for isoprene-derived secondary organic aerosols (SOAs). researchgate.netcopernicus.orgcopernicus.org Studies focus on its physical state (liquid, semi-solid, glassy) in aerosols under various atmospheric conditions. copernicus.orgresearchgate.net researchgate.netcopernicus.orgresearchgate.netcopernicus.org
Organic Synthesis Development of chemo-enzymatic and other synthetic methods to produce its various stereoisomers. researchgate.netcopernicus.org Used as an intermediate for fine chemicals and potential pharmaceuticals. ontosight.ai ontosight.airesearchgate.netcopernicus.org
Materials Science Investigated as a potential component for biodegradable plastics. ontosight.ai ontosight.ai
Biological Studies Derivatives and analogues are being explored for potential antimicrobial and antiviral activities. ontosight.ai Specific isomers have been found in plants. sigmaaldrich.com ontosight.aisigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12O4 B12311583 2-Methylbutane-1,2,3,4,-tetrol CAS No. 42933-13-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylbutane-1,2,3,4-tetrol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O4/c1-5(9,3-7)4(8)2-6/h4,6-9H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVJFBSSLICXEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C(CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901308143
Record name 2-Methyl-1,2,3,4-butanetetrol
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Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42933-13-1
Record name 2-Methyl-1,2,3,4-butanetetrol
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Record name 2-Methylbutane-1,2,3,4,-tetrol
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Record name 2-Methyl-1,2,3,4-butanetetrol
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Record name 2-methylbutane-1,2,3,4,-tetrol
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Stereochemistry and Structural Isomerism of 2 Methylbutane 1,2,3,4 Tetrol

Systematic Nomenclature and Recognized Synonyms

The systematic name for this compound according to IUPAC is 2-methylbutane-1,2,3,4-tetrol. plantaedb.comchemspider.comnaturalproducts.net However, it is also known by a variety of synonyms in scientific literature and chemical databases. These alternative names often highlight specific structural features or historical contexts of the compound's discovery and use.

Some of the recognized synonyms include:

2-C-Methylerythritol nih.govsigmaaldrich.com

2-methylerythritol (B1207437) nih.gov

3-Methylerythritol nih.gov

1,2,3,4-Butanetetrol, 2-methyl- chemspider.com

The following table provides a structured overview of the systematic name and common synonyms for 2-methylbutane-1,2,3,4-tetrol.

Name TypeName
Systematic IUPAC Name 2-methylbutane-1,2,3,4-tetrol
Synonym 2-C-Methyl-D-erythritol
Synonym 2-methylbutane-1,2,3,4-tetraol
Synonym 2-Methyl-1,2,3,4-butanetetrol

This table provides a summary of the primary systematic name and selected common synonyms for the compound.

Elucidation of Diastereomeric and Enantiomeric Forms

The presence of two chiral centers in the 2-methylbutane-1,2,3,4-tetrol molecule, at carbons 2 and 3, means that it can exist as four distinct stereoisomers. These stereoisomers consist of two pairs of enantiomers, which are also diastereomers of each other. evitachem.comcopernicus.org The two diastereomeric forms are commonly referred to based on the relative configuration of the hydroxyl groups, leading to erythro and threo isomers, which correspond to (2R,3S)/(2S,3R) and (2R,3R)/(2S,3S) configurations, respectively.

The four stereoisomers are:

(2R,3R)-2-methylbutane-1,2,3,4-tetrol evitachem.com

(2S,3S)-2-methylbutane-1,2,3,4-tetrol chemspider.com

(2R,3S)-2-methylbutane-1,2,3,4-tetrol nih.gov

(2S,3R)-2-methylbutane-1,2,3,4-tetrol sigmaaldrich.com

The relationship between these stereoisomers is summarized in the interactive data table below.

StereoisomerConfiguration at C2Configuration at C3Relationship
(2R,3R)-2-methylbutane-1,2,3,4-tetrolRREnantiomer of (2S,3S)
(2S,3S)-2-methylbutane-1,2,3,4-tetrolSSEnantiomer of (2R,3R)
(2R,3S)-2-methylbutane-1,2,3,4-tetrolRSEnantiomer of (2S,3R); Diastereomer of (2R,3R) and (2S,3S)
(2S,3R)-2-methylbutane-1,2,3,4-tetrolSREnantiomer of (2R,3S); Diastereomer of (2R,3R) and (2S,3S)

This table outlines the four stereoisomers of 2-methylbutane-1,2,3,4-tetrol and their stereochemical relationships.

Research has shown that while enantiomers share the same physical properties, diastereomers can have different physical properties. copernicus.org For instance, the glass transition temperatures (Tg) of the two diastereomeric pairs of 2-methylbutane-1,2,3,4-tetrol differ by a few kelvin, whereas the Tg values of enantiomers and their racemic mixtures are the same. copernicus.orgcopernicus.org

Impact of Chirality on Synthetic Pathways and Molecular Behavior

The chirality of 2-methylbutane-1,2,3,4-tetrol has a significant impact on its synthesis and molecular behavior. The synthesis of specific stereoisomers requires stereoselective methods to control the configuration at the two chiral centers.

Several synthetic strategies have been developed to produce the different stereoisomers of this tetrol. researchgate.net A common approach involves the syn-dihydroxylation of the diesters of (E)- and (Z)-methylbut-2-enedioic acid (mesaconic acid and citraconic acid, respectively). copernicus.orgcopernicus.org This reaction produces the two diastereomeric diols as racemic mixtures. copernicus.org Subsequent reduction of these diols yields the racemic diastereomers of 2-methylbutane-1,2,3,4-tetrol. copernicus.orgcopernicus.org

To obtain enantiomerically enriched forms, a kinetic resolution step can be introduced. copernicus.org For example, lipase (B570770) A from Candida antarctica (CAL-A) can be used for the enzymatic esterification of the racemic diol intermediates. copernicus.org This enzyme selectively reacts with one enantiomer, allowing for the separation of the enantiomerically enriched forms. copernicus.org The choice of starting material and synthetic route directly determines which stereoisomers are produced. For example, some synthetic strategies are designed to provide access to both diastereomers through the same reaction sequence, yielding stereochemically pure materials. researchgate.net

The chirality also influences the molecular behavior of 2-methylbutane-1,2,3,4-tetrol. As mentioned, the diastereomers exhibit different glass transition temperatures. copernicus.orgresearchgate.net This difference in physical properties can affect the phase state of the compound under various conditions, which is particularly relevant in atmospheric science where this compound is found as an oxidation product of isoprene (B109036). copernicus.orgresearchgate.net The specific stereochemistry can influence how the molecule packs in a solid state or interacts with other molecules in a liquid or aerosol phase. researchgate.net While enantiomers have identical physical properties in a non-chiral environment, their interactions with other chiral molecules, such as enzymes, can be vastly different, which is a key principle in their enzymatic resolution during synthesis. evitachem.comresearchgate.net

Advanced Synthetic Methodologies for 2 Methylbutane 1,2,3,4 Tetrol

Chemo-Enzymatic Synthetic Routes

Chemo-enzymatic approaches, which combine chemical and enzymatic steps, have proven to be highly effective for the synthesis of all stereoisomers of 2-Methylbutane-1,2,3,4-tetrol. researchgate.net These methods offer high stereoselectivity, a critical factor in producing enantiopure compounds. researchgate.netscribd.com

Lipase-Catalyzed Enantioselective Resolution Strategies

A key strategy in the chemo-enzymatic synthesis of 2-Methylbutane-1,2,3,4-tetrol involves the kinetic resolution of racemic diol intermediates using lipases. copernicus.orgcopernicus.org Lipase (B570770) A from Candida antarctica (CAL-A) has been effectively used to catalyze the enantioselective esterification of the secondary hydroxyl groups of diol precursors. researchgate.netcopernicus.orgcopernicus.org

In this process, the lipase selectively acylates one enantiomer of the racemic diol, leaving the other enantiomer unreacted. polimi.itmdpi.com For instance, in the synthesis of the stereoisomers of 2-Methylbutane-1,2,3,4-tetrol, the racemic diols, rac-(2R,3R)-dimethyl 2,3-dihydroxy-2-methylbutanedioate and rac-(2R,3S)-dimethyl 2,3-dihydroxy-2-methylbutanedioate, are subjected to lipase-catalyzed acylation. researchgate.netcopernicus.orgcopernicus.org CAL-A demonstrates a preference for the (2R,3S)- and (2S,3S)-diols as substrates over their respective enantiomers. researchgate.net This enantioselective acylation allows for the separation of the resulting ester from the unreacted alcohol, thereby achieving a resolution of the enantiomers. polimi.it The efficiency of such resolutions is often high, yielding enantiomerically enriched products. scispace.com

EnzymeSubstrateReaction TypeProductEnantiomeric Excess (ee)
Candida antarctica Lipase A (CAL-A)rac-(2R,3R)-diol 3Esterification(2R,3S)-butanoate & (2S,3S)-butanoateNot specified
Candida antarctica Lipase A (CAL-A)rac-(2R,3S)-diol 3EsterificationEnantiopure butanoatesNot specified

Integration of Biocatalysis in Stereoselective Synthesis

The integration of biocatalysis is a cornerstone of modern stereoselective synthesis, providing access to chiral building blocks that are difficult to obtain through traditional chemical methods. researchgate.netnih.gov In the synthesis of 2-Methylbutane-1,2,3,4-tetrol, biocatalysis is not merely an isolated step but an integral part of a multi-step synthetic sequence. researchgate.netbeilstein-journals.org The combination of stereospecific chemical reactions with enzyme-catalyzed kinetic resolutions allows for the efficient production of all four stereoisomers of the target molecule. researchgate.net

This integrated approach begins with a stereospecific chemical reaction, such as osmium-catalyzed dihydroxylation, to create a racemic mixture of a diol intermediate. researchgate.net This is followed by the aforementioned lipase-catalyzed resolution to separate the enantiomers. researchgate.net The synergy between the high stereospecificity of the chemical step and the high enantioselectivity of the enzymatic step is what makes this a powerful strategy for obtaining enantiopure compounds. scribd.comthieme.de This chemo-enzymatic cascade demonstrates the potential of combining enzymatic catalysis with chemical synthesis for efficient and selective organic transformations. beilstein-journals.org

Chemical Synthesis from Prochiral Precursors

The chemical synthesis of 2-Methylbutane-1,2,3,4-tetrol often commences from simple, achiral starting materials known as prochiral precursors. copernicus.orgcopernicus.org A common strategy involves starting with (E)-methylbut-2-enedioic acid (mesaconic acid) and (Z)-methylbut-2-enedioic acid (citraconic acid). copernicus.orgcopernicus.org

Stereospecific Dihydroxylation of Unsaturated Diesters

A pivotal step in the synthesis is the stereospecific syn-dihydroxylation of unsaturated diester precursors. copernicus.orgcopernicus.org The dimethyl esters derived from mesaconic and citraconic acids, namely dimethyl mesaconate ((E)-2) and dimethyl citraconate ((Z)-2), serve as the substrates for this reaction. researchgate.netcopernicus.org

The dihydroxylation is typically carried out using potassium osmate (K₂OsO₂(OH)₄) and a co-oxidant like N-methylmorpholine-N-oxide (NMO). researchgate.netcopernicus.org This reaction proceeds with high stereospecificity, meaning that the geometry of the starting alkene dictates the stereochemistry of the resulting diol. The syn-dihydroxylation of the (E)-diester yields the (2R,3R) and (2S,3S) enantiomeric pair of diols, while the (Z)-diester affords the (2R,3S) and (2S,3R) pair. researchgate.net

Precursor (Diester)ReagentsProduct (Diol)
Dimethyl mesaconate ((E)-2)K₂OsO₂(OH)₄, NMOrac-(2R,3R)-dimethyl 2,3-dihydroxy-2-methylbutanedioate
Dimethyl citraconate ((Z)-2)K₂OsO₂(OH)₄, NMOrac-(2R,3S)-dimethyl 2,3-dihydroxy-2-methylbutanedioate

Scalable Synthesis and Purification Techniques for Stereoisomers

The demand for gram-scale quantities of the stereoisomers of 2-Methylbutane-1,2,3,4-tetrol for atmospheric and biological research necessitates scalable synthetic and purification methods. researchgate.netcopernicus.org While laboratory-scale syntheses provide the foundational methodology, scaling up these processes presents unique challenges. copernicus.orgcopernicus.org

For instance, the work-up procedure following the osmium-catalyzed dihydroxylation had to be modified for multigram-scale reactions. researchgate.netcopernicus.org The original method involving distillation and extraction with diethyl ether proved impractical on a larger scale due to the large volumes of solvent required. copernicus.org A modified procedure using a mixture of diethyl ether and tetrahydrofuran (B95107) for extraction was developed to overcome this limitation. copernicus.org

Purification of the stereoisomers often involves standard chromatographic techniques. researchgate.net However, for large-scale production, crystallization can be a more efficient and scalable method for obtaining highly pure products. nih.gov The development of robust and scalable purification protocols is as critical as the synthetic route itself to ensure the availability of these important compounds for further research.

Chemical Reactivity and Derivatization Studies of 2 Methylbutane 1,2,3,4 Tetrol

Fundamental Reaction Mechanisms of Polyols

Polyols, also known as sugar alcohols, are organic compounds containing multiple hydroxyl (-OH) groups. Their reactivity is primarily centered around these functional groups, which can undergo a variety of transformations common to alcohols. These reactions include oxidation, esterification, and etherification. polymex.frrsc.org The specific reaction pathway and product selectivity can be influenced by factors such as the reaction conditions (e.g., temperature, pH, catalyst) and the steric and electronic environment of the individual hydroxyl groups within the molecule. mit.edursc.org

Oxidation: The hydroxyl groups of polyols can be oxidized to form aldehydes, ketones, or carboxylic acids. The outcome of the oxidation depends on the nature of the oxidizing agent and the substitution of the carbon atom to which the hydroxyl group is attached (primary or secondary). For instance, the aqueous hydroxyl radical (•OH) oxidation of 2-methyltetrol has been studied, revealing that it is a significant source of smaller organic acids like formic acid and acetic acid in the atmosphere. mit.eduacs.org This process involves the abstraction of a hydrogen atom from a C-H bond, followed by the addition of O2 and subsequent fragmentation of the resulting peroxy radical. The pH of the solution can strongly influence the yields of the final products. acs.org

Esterification: Polyols readily react with carboxylic acids, acyl halides, or acid anhydrides to form esters. ijcce.ac.ir This reaction is typically catalyzed by an acid or a base. The esterification of polyols is a crucial process for the synthesis of a wide range of commercially important products, including surfactants, emulsifiers, and lubricants. ijcce.ac.ir In the context of 2-Methylbutane-1,2,3,4-tetrol, enzymatic esterification using lipases has been employed for the kinetic resolution of its stereoisomers, highlighting the differential reactivity of its hydroxyl groups.

Etherification: The formation of an ether linkage from a polyol involves the reaction of a hydroxyl group with an alkylating agent, such as an alkyl halide or an epoxide. These reactions are generally carried out under basic conditions to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide ion. rsc.org The synthesis of polyether polyols, for example, often involves the ring-opening polymerization of epoxides initiated by a polyol. researchgate.net

Synthesis and Characterization of Functionalized Derivatives

The derivatization of 2-Methylbutane-1,2,3,4-tetrol allows for the modification of its physical and chemical properties, leading to materials with tailored functionalities. Research in this area has focused on creating derivatives for various applications, from atmospheric studies to potential biological uses.

One notable example is the synthesis of (2R,3S)-2,3,4-trihydroxy-2-methylbutyl gallate . This compound was isolated from Limonium morisianum and its structure was confirmed by spectroscopic methods. The synthesis involved the galloylation of one of the hydroxyl groups of the parent tetrol. This derivative demonstrated biological activity, which will be discussed in the following section. The hydrolysis of this gallate ester can regenerate the parent 2-Methylbutane-1,2,3,4-tetrol.

Another significant class of derivatives is the 2-methyltetrol sulfates (2-MTS) . These organosulfates are formed in the atmosphere through the photooxidation of isoprene (B109036) in the presence of acidic sulfate (B86663) aerosols. nih.govacs.org Their formation and subsequent reactions are of great interest in atmospheric chemistry. The heterogeneous hydroxyl radical (•OH) oxidation of 2-MTS aerosols has been studied, leading to the formation of more oxygenated organosulfates and, notably, inorganic sulfate through the cleavage of the C-O-S bond. nih.govacs.org

Furthermore, the potential for phosphorylated and pyrophosphate derivatives of polyols, in general, has been explored in patent literature for their biological activities, such as allosteric effectors of hemoglobin and kinase inhibitors. qub.ac.uk While not specific to 2-Methylbutane-1,2,3,4-tetrol, this suggests a potential avenue for the synthesis of novel, biologically active analogues.

The synthesis of the four stereoisomers of 2-Methylbutane-1,2,3,4-tetrol itself often involves derivatization as an intermediate step. For example, chemo-enzymatic methods have been used, employing lipase-catalyzed enantioselective esterification for the kinetic resolution of diastereomeric diol precursors. researchgate.net

Below is a table summarizing some of the synthesized derivatives of 2-Methylbutane-1,2,3,4-tetrol and their methods of characterization.

Derivative NameSynthesis MethodCharacterization Techniques
(2R,3S)-2,3,4-trihydroxy-2-methylbutyl gallateGalloylation of 2-Methylbutane-1,2,3,4-tetrolNMR Spectroscopy, Mass Spectrometry
2-Methyltetrol sulfates (2-MTS)Atmospheric oxidation of isoprene with sulfateMass Spectrometry, HPLC
Phosphorylated/Pyrophosphate derivativesGeneral methods for polyol phosphorylation(Not specified for 2-Methylbutane-1,2,3,4-tetrol)

Environmental Significance: 2 Methylbutane 1,2,3,4 Tetrol in Atmospheric Chemistry

Formation Mechanisms from Isoprene (B109036) Oxidation in the Atmosphere

2-Methylbutane-1,2,3,4-tetrol, a significant component of secondary organic aerosols (SOAs), is primarily formed in the atmosphere through the photo-oxidation of isoprene, a volatile organic compound emitted in large quantities by vegetation. mdpi.comresearchgate.net The formation process is initiated by the reaction of isoprene with hydroxyl radicals (OH), which are highly reactive oxidants present in the daytime atmosphere. mdpi.com This initial reaction leads to the formation of hydroxyhydroperoxides under low-NOx (nitrogen oxides) conditions. mdpi.com

These hydroxyhydroperoxides undergo further oxidation by OH radicals, resulting in the production of key intermediates known as dihydroxyepoxides (IEPOX). mdpi.com Specifically, β-IEPOX and δ-IEPOX are recognized as crucial precursors to the formation of 2-methylbutane-1,2,3,4-tetrol. mdpi.com The subsequent reactive uptake of these gas-phase epoxides onto acidic aerosol particles is a critical step. mdpi.com This heterogeneous chemistry, occurring in the presence of acidic sulfate (B86663) aerosols, leads to the formation of 2-methylbutane-1,2,3,4-tetrol and other polyols, which contribute significantly to the mass of isoprene-derived SOA. mdpi.comcopernicus.org While the OH radical is the main oxidant driving this process, ozone has also been noted as a minor contributor. mdpi.com The atmospheric concentrations of 2-methylbutane-1,2,3,4-tetrols typically peak during the daytime, which is consistent with the light- and temperature-dependent emissions of isoprene and the photochemical production of OH radicals. mdpi.com

It is also important to note that while atmospheric oxidation of isoprene is a major, non-stereoselective pathway, some studies suggest a potential for direct emission of enantiomerically enriched 2-methylbutane-1,2,3,4-tetrol from plants. researchgate.netcopernicus.orgcopernicus.org

Role as a Key Molecular Marker for Secondary Organic Aerosols (SOAs)

2-Methylbutane-1,2,3,4-tetrol is widely recognized and utilized by atmospheric scientists as a key molecular marker for secondary organic aerosols derived from isoprene oxidation. mdpi.comcopernicus.orgresearchgate.net Its presence in ambient aerosol samples provides clear evidence for the contribution of isoprene to the formation of SOA. researchgate.net The identification of 2-methylbutane-1,2,3,4-tetrol and its stereoisomers (two diastereomeric forms: 2-methylthreitol and 2-methylerythritol) in atmospheric particles helps in tracing the photochemical processing of biogenic volatile organic compounds. mdpi.comresearchgate.net

The specificity of this compound as a product of isoprene oxidation allows researchers to quantify the impact of biogenic emissions on aerosol loading and properties in various environments. mdpi.com For instance, it has been used in numerous field studies to understand the sources and atmospheric processing of organic aerosols. mdpi.com The compound is often found alongside other isoprene oxidation products like isoprene epoxydiols and C₅-alkene triols, collectively providing a detailed chemical signature of isoprene SOA. mdpi.comcopernicus.org

Phase State Investigations of 2-Methylbutane-1,2,3,4-tetrol in Aerosol Particles

The physical phase state of aerosol particles, which can range from liquid to semi-solid or glassy, is a critical parameter that influences their atmospheric behavior, including their ability to grow, react, and interact with water vapor and clouds. researchgate.net While some field observations in tropical regions suggest that isoprene-derived SOAs tend to be liquid, detailed laboratory investigations have been crucial for a more comprehensive understanding. copernicus.orgresearchgate.net Studies focusing on 2-methylbutane-1,2,3,4-tetrol have provided significant insights into the likely phase state of isoprene SOA under a range of atmospheric conditions. copernicus.orgresearchgate.net

Analysis of Glass Transition Phenomena in Pure and Aqueous Mixtures

The glass transition temperature (Tg) is a key property used to determine the phase state of a substance. Below Tg, an amorphous substance is in a solid-like, glassy state, while above Tg, it behaves as a viscous liquid. Calorimetric studies using differential scanning calorimetry have been conducted on synthesized 2-methylbutane-1,2,3,4-tetrol to measure its glass transition temperature. copernicus.orgresearchgate.net

Pure, dry 2-methylbutane-1,2,3,4-tetrol is a highly viscous liquid with a glass transition temperature below ambient temperature. copernicus.orgresearchgate.net Research has shown that the two diastereomeric forms of the compound have slightly different Tg values, differing by only a few kelvin. copernicus.orgcopernicus.org However, enantiomers within the same diastereomeric pair are expected to have identical physical properties and thus the same Tg. copernicus.org

The addition of water significantly impacts the glass transition temperature of 2-methylbutane-1,2,3,4-tetrol. As the water content in the mixture increases, the Tg decreases, a phenomenon known as plasticization. This effect has been systematically studied to create phase diagrams for water-tetraol mixtures, which are essential for predicting the phase state across various temperatures and relative humidities found in the troposphere. copernicus.orgresearchgate.net

Below is a table summarizing the measured glass transition temperatures for different stereoisomers of 2-methylbutane-1,2,3,4-tetrol.

SampleGlass Transition Temperature (Tg) in Kelvin
rac-(2R,3R)-tetraol255.4 ± 1.1
(2R,3R)₉₇-tetraol255.4 ± 0.4
rac-(2R,3S)-tetraol259.2 ± 0.6
(2S,3R)₈₆-tetraol259.3 ± 0.5
Data sourced from Lessmeier et al. (2018). The subscript numbers indicate the enantiomeric excess.

Investigations have also been performed on mixtures of 2-methylbutane-1,2,3,4-tetrol with other significant SOA components, such as 3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA), a marker for α-pinene oxidation. copernicus.orgresearchgate.net These studies show a nearly linear relationship in Tg values as the mixture composition changes, which can be described by the Gordon-Taylor equation. researchgate.net This is important because atmospheric aerosols are complex mixtures of compounds from various sources. copernicus.org

Water Uptake Kinetics and Phase Separation Dynamics

The interaction of 2-methylbutane-1,2,3,4-tetrol with water is fundamental to its atmospheric role. Laboratory experiments have investigated how water diffuses into a sample of dry, viscous tetraol. copernicus.orgresearchgate.net These studies revealed that upon water uptake, the system does not remain a single, uniform mixture. Instead, two distinct homogeneous liquid domains are formed. copernicus.orgcopernicus.orgresearchgate.net These domains are separated by a sharp concentration gradient, indicating complex diffusion and mixing behavior. copernicus.orgresearchgate.net This finding suggests that as aerosol particles containing this compound move through regions of varying humidity, their internal structure can be complex, potentially affecting reaction rates and partitioning of other species. copernicus.org

Implications for Atmospheric Processes and Climate Modeling

The findings from phase state investigations of 2-methylbutane-1,2,3,4-tetrol have significant implications for atmospheric science and climate modeling. researchgate.net The experimental results suggest that at moderate to high relative humidity, as is common in the lower troposphere, isoprene-derived SOA particles containing this compound are likely to be in a liquid-like state. copernicus.orgcopernicus.orguni-bielefeld.de In this state, diffusion within the particle is relatively fast, which can facilitate chemical reactions and partitioning of semi-volatile compounds. researchgate.net

Biochemical Pathways and Biological Contexts of 2 Methylbutane 1,2,3,4 Tetrol

Association with the Non-Mevalonate (MEP) Pathway in Prokaryotes

2-Methylbutane-1,2,3,4-tetrol is intrinsically linked to the non-mevalonate pathway, also known as the MEP (2-C-methyl-D-erythritol 4-phosphate) pathway. hmdb.casigmaaldrich.comsigmaaldrich.com This metabolic route is crucial for the biosynthesis of isoprenoids in most bacteria, including pathogens like Mycobacterium tuberculosis, as well as in plants and apicomplexan protozoa such as malaria parasites. hmdb.ca The phosphorylated form of 2-methylbutane-1,2,3,4-tetrol, specifically 2-C-methyl-D-erythritol 4-phosphate (MEP), is a central intermediate in this pathway. hmdb.ca

The MEP pathway is an alternative to the mevalonate (B85504) (MVA) pathway found in animals, fungi, and some other organisms. Since the MEP pathway is absent in humans, the enzymes involved, such as 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (MCS), are attractive targets for the development of new antimicrobial drugs. sigmaaldrich.comnih.gov

Biosynthetic Role as a Precursor to Isoprenoids and Essential Co-factors

The primary role of the MEP pathway, and by extension 2-methylbutane-1,2,3,4-tetrol's phosphorylated derivatives, is to produce the universal five-carbon precursors for all isoprenoids: isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). hmdb.canih.gov Isoprenoids are a vast and diverse group of natural products with over 30,000 identified molecules. nih.gov They are fundamental for numerous cellular processes. hmdb.ca

These essential building blocks are utilized in the synthesis of a wide array of vital molecules, including:

Hormones: Many hormones have an isoprenoid backbone. hmdb.ca

Cell Membrane Components: Isoprenoids are crucial for maintaining cell membrane integrity. hmdb.ca

Vitamins: Some vitamins are derived from isoprenoid precursors. sigmaaldrich.comscientificlabs.co.uk

Protein Prenylation and Anchoring: Isoprenoids are involved in modifying proteins and anchoring them to membranes. hmdb.ca

N-glycosylation: This process, which involves the attachment of sugar chains to proteins, also utilizes isoprenoid intermediates. hmdb.ca

Occurrence in Natural Extracts and Biological Systems (e.g., plant metabolites, exposome)

2-Methylbutane-1,2,3,4-tetrol has been identified in a variety of natural sources, highlighting its presence in the biosphere.

Plant Metabolites: The compound has been reported in several plant species. For instance, (3S)-2-methylbutane-1,2,3,4-tetrol has been found in Convolvulus arvensis and Ferula sinaica. nih.gov The stereoisomer (2R,3R)-2-methylbutane-1,2,3,4-tetrol has been reported in Evolvulus alsinoides. nih.gov Furthermore, (2S,3R)-2-methylbutane-1,2,3,4-tetrol was identified as a glucide in methanol (B129727) extracts of Carum ajowan fruit and has also been isolated from Torillis japonica. sigmaaldrich.comresearchgate.net

Exposome: 2-Methylbutane-1,2,3,4-tetrol is considered part of the human exposome, which encompasses all environmental exposures of an individual throughout their lifetime. hmdb.ca It has been detected in human blood and urine. hmdb.cahmdb.ca Its presence in humans is thought to originate from exogenous sources such as the diet, particularly from the consumption of plant products, or it may be produced by certain species of gut microflora. hmdb.ca

Atmospheric Science: Interestingly, 2-methylbutane-1,2,3,4-tetrol is also a significant oxidation product of isoprene (B109036) in the atmosphere and is used as a marker for isoprene-derived secondary organic aerosols (SOAs). copernicus.orgresearchgate.netcopernicus.org

Biological Activities of Functional Analogues and Derivatives

While research on the direct biological activities of 2-methylbutane-1,2,3,4-tetrol is limited, its derivatives and analogues have demonstrated potential therapeutic properties. ontosight.ai For example, a gallate derivative, (2R,3S)-2,3,4-trihydroxy-2-methylbutyl gallate, isolated from Limonium species, has shown good antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of malaria. researchgate.net Another compound from the same study exhibited significant activity against Trypanosoma brucei, the parasite that causes sleeping sickness. researchgate.net These findings underscore the potential of 2-methylbutane-1,2,3,4-tetrol's structural scaffold in drug discovery.

Data Tables

Table 1: Occurrence of 2-Methylbutane-1,2,3,4-tetrol in Plant Species

Plant SpeciesStereoisomerReference
Convolvulus arvensis(3S)-2-methylbutane-1,2,3,4-tetrol nih.gov
Ferula sinaica(3S)-2-methylbutane-1,2,3,4-tetrol nih.gov
Evolvulus alsinoides(2R,3R)-2-methylbutane-1,2,3,4-tetrol nih.gov
Carum ajowan(2S,3R)-2-methylbutane-1,2,3,4-tetrol sigmaaldrich.com
Torillis japonica(2S,3R)-2-methylbutane-1,2,3,4-tetrol researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Component Identification

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and stereochemical assignment of the 2-Methylbutane-1,2,3,4-tetrol isomers. The molecule possesses two chiral centers, giving rise to four distinct stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R). researchgate.net Each isomer exhibits a unique three-dimensional arrangement of atoms, resulting in subtle but measurable differences in the electronic environment of its constituent carbon and proton nuclei.

In ¹H and ¹³C NMR spectroscopy, these differences manifest as distinct chemical shifts and coupling constants. For instance, the protons and carbons in the methyl group, the methylene (B1212753) groups (CH₂OH), and the methine group (CHOH) will have slightly different resonance frequencies depending on their spatial orientation (i.e., whether they are part of a threitol or erythritol (B158007) diastereomer). researchgate.net Two-dimensional NMR experiments are often employed to establish through-bond and through-space correlations, which are critical for assigning the correct stereochemistry. researchgate.net

While detailed spectral data for each pure isomer is highly specific, the general approach involves comparing the experimental spectra of a synthesized or isolated sample to established data from authentic, pure standards. researchgate.net The synthesis of all four stereoisomers has been achieved for this purpose, enabling their use as reference materials for positive identification in complex mixtures like atmospheric aerosols. researchgate.netresearchgate.net

Table 1: Principles of NMR for 2-Methylbutane-1,2,3,4-tetrol Isomer Identification

NMR ParameterApplication in Analysis
Chemical Shift (δ) Differentiates between the non-equivalent proton (¹H) and carbon (¹³C) nuclei in each stereoisomer.
Spin-Spin Coupling (J) Provides information on the connectivity and dihedral angles between adjacent protons, aiding in conformational analysis.
Nuclear Overhauser Effect (NOE) Identifies protons that are close in space, which is crucial for confirming the relative stereochemistry of the chiral centers.
Integration Determines the ratio of protons in different chemical environments within the molecule.

Calorimetric Techniques (e.g., Differential Scanning Calorimetry) for Thermophysical Characterization in Environmental Systems

Calorimetric methods, particularly Differential Scanning Calorimetry (DSC), are vital for understanding the thermophysical properties and phase state of 2-Methylbutane-1,2,3,4-tetrol, which dictates its behavior in atmospheric aerosols. copernicus.orgresearchgate.net As a key component of isoprene-derived secondary organic aerosols (SOA), its physical state (liquid, semi-solid, or glassy) influences particle growth, reactivity, and climate effects. copernicus.orgresearchgate.net

Studies have shown that synthesized 2-Methylbutane-1,2,3,4-tetrol is a highly viscous liquid under ambient conditions. copernicus.org DSC measurements have been employed to determine its glass transition temperature (Tg), the temperature at which it transitions from a liquid-like state to a solid-like glassy state upon cooling. These experiments revealed subambient glass transition temperatures. copernicus.org Interestingly, a notable difference of 7 K was observed between the Tg values of the two diastereomers. copernicus.org

The interaction of the tetrol with water is also critical. The phase diagram of water-tetrol mixtures has been derived from DSC measurements of glass transition and ice melting temperatures, providing insight into its state across a range of tropospheric temperatures and humidities. copernicus.orgcopernicus.org These results suggest that isoprene-derived SOA particles containing this compound are likely in a liquid-like state at moderate to high relative humidity but can become semisolid or glassy at the colder, drier conditions of the upper troposphere. researchgate.net

Table 2: Glass Transition Temperatures (Tg) of 2-Methylbutane-1,2,3,4-tetrol Diastereomers

IsomerGlass Transition Temperature (Tg)
rac-(2R,3R)-tetraol254 K (-19.15 °C)
rac-(2R,3S)-tetraol247 K (-26.15 °C)
Data sourced from calorimetric studies on synthesized materials. copernicus.org

Chromatographic Separations (e.g., Gas Chromatography) for Purity and Isomer Analysis

Chromatographic techniques, especially Gas Chromatography (GC), are fundamental for assessing the purity of 2-Methylbutane-1,2,3,4-tetrol and for separating its various isomers from complex mixtures. iosrjournals.orgbirchbiotech.com Due to the low volatility of this polyol, a derivatization step is required prior to analysis. copernicus.org The most common method involves trimethylsilylation, where the hydroxyl groups are converted to trimethylsilyl (B98337) (-Si(CH₃)₃) ethers, increasing the compound's volatility and thermal stability for GC analysis. researchgate.netcopernicus.org

Once derivatized, the sample is injected into the GC, where the different isomers are separated based on their boiling points and interactions with the stationary phase of the chromatographic column. chromatographyonline.com Each isomer will have a characteristic retention time under specific analytical conditions. rsc.org

When coupled with a detector like a Flame Ionization Detector (FID) or, more powerfully, a Mass Spectrometer (MS), GC allows for both the separation and quantification of each isomer. iosrjournals.org This GC-MS technique is particularly valuable for analyzing ambient aerosol samples, where it can be used to determine the relative abundance of the different 2-Methylbutane-1,2,3,4-tetrol stereoisomers, providing clues about their atmospheric formation pathways. rsc.org

Table 3: Principles of GC for 2-Methylbutane-1,2,3,4-tetrol Analysis

StepDescriptionPurpose
Derivatization Reaction with a silylating agent (e.g., BSTFA) to replace active hydrogens on hydroxyl groups.To increase volatility and thermal stability, making the compound suitable for GC. copernicus.org
Injection & Volatilization The derivatized sample is introduced into a heated inlet and vaporized.To introduce the sample into the carrier gas stream in a gaseous state.
Separation The vaporized sample is swept by a carrier gas through a column containing a stationary phase. Isomers separate based on differential partitioning.To resolve individual isomers from each other and from other compounds in the mixture.
Detection A detector at the end of the column (e.g., FID or MS) generates a signal as each compound elutes.To quantify the amount of each isomer and, in the case of MS, to confirm its identity.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight of 2-Methylbutane-1,2,3,4-tetrol and to elucidate its structure through the analysis of its fragmentation patterns. aip.org The nominal molecular weight of the compound is 136 g/mol . chemspider.com

When analyzed by GC coupled with Electron Impact ionization Mass Spectrometry (GC/EI-MS), the derivatized tetrol molecule is ionized and fragmented in a reproducible manner. The resulting mass spectrum displays a molecular ion peak (or a related ion) corresponding to the mass of the derivatized molecule, confirming its identity. copernicus.org

The fragmentation pattern provides structural information. For polyols like 2-Methylbutane-1,2,3,4-tetrol, common fragmentation pathways under EI include:

Loss of Water (H₂O): Although less common with derivatized hydroxyl groups, the underlying structure can promote characteristic losses. aip.org

Carbon-Carbon Bond Cleavage: The carbon skeleton breaks at various points, leading to a series of fragment ions. The cleavage adjacent to the oxygen atoms is often favored.

Formation of Oxonium Ions: Stable, oxygen-containing cations are readily formed and are often prominent in the mass spectrum. aip.org

Analysis of trimethylsilylated 2-methyltetrols by GC/EI-MS reveals characteristic fragment ions that are used for identification and quantification in atmospheric samples. For example, ions with a mass-to-charge ratio (m/z) of 219 are often monitored as they correspond to a known fragment of the derivatized molecule. rsc.org

Table 4: Selected Mass Spectrometry Data for Derivatized 2-Methylbutane-1,2,3,4-tetrol

Analysis ModeIon (m/z)Significance
GC/EI-MS (Trimethylsilylated)262Fragment ion observed for derivatized 3-MeTHF-3,4-diols, a related compound. copernicus.org
GC/EI-MS (Trimethylsilylated)219Characteristic fragment ion used to identify and quantify 2-methyltetrols. rsc.org
GC/EI-MS (Trimethylsilylated)204Fragment ion observed after derivatization. copernicus.org
GC/EI-MS (Trimethylsilylated)147Common fragment ion in the mass spectra of silylated compounds. copernicus.org

Theoretical and Computational Approaches for 2 Methylbutane 1,2,3,4 Tetrol

Quantum Chemical Calculations for Molecular Conformations and Energetics

Quantum chemical calculations, particularly methods rooted in density functional theory (DFT), provide a powerful lens for examining the molecular structure and stability of 2-methylbutane-1,2,3,4-tetrol. These computational techniques allow for the exploration of the potential energy surface of the molecule, identifying stable conformations (rotational isomers or rotamers) and the energy barriers that separate them.

The conformational landscape of 2-methylbutane-1,2,3,4-tetrol is primarily dictated by rotation around the C2-C3 single bond. The presence of a methyl group and three hydroxyl groups on the butane (B89635) backbone introduces significant steric and electronic complexity. The four stereoisomers of 2-methylbutane-1,2,3,4-tetrol, namely (2S,3R), (2R,3S), (2S,3S), and (2R,3R), will each exhibit a unique set of stable conformations. nih.gov

Computational studies would systematically rotate the dihedral angle of the C2-C3 bond and calculate the corresponding energy at each step. This process generates a potential energy profile, from which the energy minima (stable conformers) and maxima (transition states) can be identified. The results of such calculations are crucial for understanding the intrinsic flexibility of the molecule and the populations of different conformers at thermal equilibrium.

Table 1: Hypothetical Relative Energies of 2-Methylbutane-1,2,3,4-tetrol Conformers from Quantum Chemical Calculations

Dihedral Angle (C1-C2-C3-C4)ConformationKey InteractionsRelative Energy (kcal/mol)
60°Staggered (Gauche)Gauche interaction between methyl and hydroxyl groups, potential for intramolecular hydrogen bonding.0.0
120°EclipsedEclipsing interactions between methyl/hydroxyl and hydrogen atoms.3.5
180°Staggered (Anti)Anti-periplanar arrangement of methyl and a hydroxyl group, potential for different intramolecular hydrogen bonding network.0.5
240°EclipsedEclipsing interactions between hydroxyl groups and hydrogen atoms.4.0
300°Staggered (Gauche)Similar to 60° but with different stereochemical arrangement of hydroxyl groups.0.2
360°/0°EclipsedEclipsing interactions between a methyl and a hydroxyl group.5.0

Note: This table is illustrative and presents hypothetical data to demonstrate the expected outcomes of quantum chemical calculations. Actual values would depend on the specific stereoisomer and the level of theory used.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of 2-methylbutane-1,2,3,4-tetrol, particularly its interactions with other molecules in a condensed phase, such as in an aerosol particle. mit.edu MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing insights into both structural and transport properties of the system.

In the context of atmospheric aerosols, 2-methylbutane-1,2,3,4-tetrol is a key component of secondary organic aerosol (SOA) formed from the oxidation of isoprene (B109036). copernicus.org These aerosols are often aqueous or contain a significant amount of water. MD simulations can be employed to study the intermolecular interactions between 2-methylbutane-1,2,3,4-tetrol and water molecules. The numerous hydroxyl groups of the tetrol make it highly hydrophilic, capable of forming a robust network of hydrogen bonds with surrounding water molecules.

Simulations can quantify the strength and lifetime of these hydrogen bonds, revealing how 2-methylbutane-1,2,3,4-tetrol integrates into the aqueous phase of an aerosol. Furthermore, MD simulations can explore the aggregation behavior of 2-methylbutane-1,2,3,4-tetrol molecules themselves. The intermolecular hydrogen bonding between tetrol molecules can lead to the formation of clusters or a viscous, non-crystalline phase, which is consistent with experimental observations of isoprene-derived SOA. nih.gov

The output of these simulations can provide valuable data on properties such as the radial distribution function, which describes the probability of finding a water molecule at a certain distance from the tetrol, and diffusion coefficients, which indicate the mobility of the tetrol within the aerosol particle. This information is crucial for understanding the physical state and chemical reactivity of the aerosol.

Table 2: Illustrative Intermolecular Interaction Energies for 2-Methylbutane-1,2,3,4-tetrol in an Aqueous Environment from Molecular Dynamics Simulations

Interaction TypeInteracting PairAverage Interaction Energy (kcal/mol)Significance
Hydrogen BondingTetrol (OH) - Water (O)-5.0 to -7.0Strong interaction promoting solubility and water uptake by the aerosol.
Hydrogen BondingTetrol (O) - Water (H)-4.5 to -6.5Contributes to the hydration shell around the tetrol molecule.
Hydrogen BondingTetrol (OH) - Tetrol (O)-4.0 to -6.0Drives self-aggregation and increases the viscosity of the organic phase.
Van der WaalsTetrol (CHx) - Water-0.5 to -1.5Weaker, non-specific interactions contributing to overall solvation.
Van der WaalsTetrol (CHx) - Tetrol (CHx)-1.0 to -2.0Contributes to the cohesive energy of the organic phase.

Note: This table contains hypothetical data to illustrate the types of quantitative information that can be obtained from MD simulations. The actual values would be dependent on the force field parameters and simulation conditions.

Aerosol Particle Dynamics Modeling Incorporating Polyol Phase Behavior

Aerosol particle dynamics models are computational tools used to simulate the evolution of aerosol populations in the atmosphere. These models account for various processes such as nucleation, condensation, coagulation, and deposition. The physical state, or phase, of the aerosol particles is a critical parameter in these models as it influences the rates of these processes.

2-Methylbutane-1,2,3,4-tetrol, as a significant product of isoprene oxidation, plays a role in the formation and growth of secondary organic aerosols. copernicus.org Experimental evidence suggests that isoprene-derived SOA can exist in a liquid or semi-solid state, particularly at higher relative humidity. nih.gov Incorporating the phase behavior of polyols like 2-methylbutane-1,2,3,4-tetrol into aerosol dynamics models is essential for accurately predicting the properties and impacts of these aerosols.

The phase state of the aerosol affects the uptake of other gas-phase species. A liquid particle will more readily absorb condensing vapors than a solid particle, leading to faster growth. The viscosity of the particle, which is related to its phase state, also governs the rate of diffusion of molecules within the particle, which can impact heterogeneous chemical reactions.

Models that incorporate polyol phase behavior would use thermodynamic data, either from experiments or from theoretical calculations as described above, to predict the phase of the aerosol under different atmospheric conditions (e.g., temperature and relative humidity). For instance, the glass transition temperature (Tg) of 2-methylbutane-1,2,3,4-tetrol and its mixtures with water is a key parameter. Below this temperature, the aerosol will be in a glassy, solid-like state, while above it, it will be a viscous liquid.

Table 3: Impact of 2-Methylbutane-1,2,3,4-tetrol Phase State on Key Parameters in Aerosol Particle Dynamics Models

Aerosol Phase StateGas-Particle PartitioningDiffusion within ParticleHeterogeneous ReactivityImpact on Aerosol Growth
LiquidEquilibrium partitioning, rapid uptake of condensing species.FastHigh, limited by reaction kinetics.Enhanced
Semi-solidKinetically limited partitioning, slower uptake.SlowModerate, limited by diffusion of reactants.Moderated
Glassy SolidSeverely kinetically limited partitioning, very slow uptake.Very SlowLow, limited to the particle surface.Suppressed

Note: This table provides a qualitative summary of the influence of the aerosol phase state, which is determined by the properties of its components like 2-methylbutane-1,2,3,4-tetrol, on important processes in aerosol dynamics models.

Emerging Applications and Interdisciplinary Research Frontiers

Potential in Advanced Materials Science as a Chemical Building Block

The distinct molecular architecture of 2-Methylbutane-1,2,3,4-tetrol, featuring a butane (B89635) backbone saturated with four hydroxyl (-OH) groups and a methyl group, makes it a promising candidate as a fundamental building block in materials science. ontosight.ai Its structure is a key determinant of its chemical and physical properties. ontosight.ai The high density of hydroxyl groups allows for extensive hydrogen bonding, influencing properties like viscosity and water solubility. cymitquimica.com

This polyol's potential is being explored in the creation of novel materials. ontosight.ai One significant area of application is in the production of biodegradable plastics, where the tetrol can be incorporated into polymer chains to enhance their biodegradability. ontosight.ai As a tetra-functional alcohol, it can act as a cross-linking agent, creating three-dimensional polymer networks that can lead to materials with tailored properties such as rigidity, thermal stability, and swelling capacity.

Furthermore, 2-Methylbutane-1,2,3,4-tetrol is a significant compound in atmospheric science, a subfield of materials science. It is recognized as a key oxidation product of isoprene (B109036) and serves as a marker for isoprene-derived secondary organic aerosols (SOAs). researchgate.netcopernicus.orgresearchgate.net Research into its physical state, which can range from liquid to semi-solid or glassy depending on atmospheric conditions, is crucial for understanding aerosol processes, their impact on climate, and cloud formation. researchgate.netresearchgate.net

Research AreaPotential Application of 2-Methylbutane-1,2,3,4-tetrolKey Structural Feature
Polymer Chemistry Monomer for biodegradable plastics, cross-linking agent for thermosets and hydrogels.Four hydroxyl groups for polymerization/cross-linking.
Atmospheric Science Tracer for secondary organic aerosol (SOA) formation and phase state studies.Formation from isoprene oxidation in the atmosphere. copernicus.orgresearchgate.net
Novel Materials Development of new materials with unique properties. ontosight.aiHigh density of functional groups, chirality.

Role as an Intermediate in Fine Chemical Synthesis

In the realm of fine chemical synthesis, 2-Methylbutane-1,2,3,4-tetrol serves as a valuable intermediate. ontosight.ai Its utility stems from the four hydroxyl groups, which can be selectively protected, activated, or modified to create a wide array of derivatives. The synthesis of the tetrol itself has been achieved through various methods, such as the syn-dihydroxylation of diesters followed by reduction, making it an accessible starting material for more complex targets. copernicus.org

The compound's structure, a small, chiral polyol, makes it a useful starting point for the synthesis of other complex chiral molecules. Its derivatives are of interest in the pharmaceutical industry and other specialized chemical sectors. ontosight.ai The ability to perform chemo-enzymatic synthesis allows for the production of specific stereoisomers of the tetrol, which is critical when it is used as a precursor for enantiomerically pure products. researchgate.net The conversion of 2-Methylbutane-1,2,3,4-tetrol into other high-value chemicals demonstrates its role as a versatile platform molecule in synthetic organic chemistry.

Design of Biologically Active Molecules Targeting Microbial Pathways

While 2-Methylbutane-1,2,3,4-tetrol itself may not have significant direct biological activity, its derivatives and analogues are subjects of research for their potential as biologically active agents. ontosight.ai Specifically, derivatives have been investigated for antimicrobial and antiviral properties. ontosight.aiontosight.ai

A structurally related compound, 2-C-Methyl-D-erythritol, is a key intermediate in the non-mevalonate or MEP pathway of isoprenoid biosynthesis. cymitquimica.comresearchgate.net This metabolic pathway is essential for many bacteria, parasites, and plants but is absent in humans, making it an attractive target for the development of new antimicrobial drugs and herbicides. researchgate.net The design and synthesis of molecules that mimic or interfere with intermediates like 2-C-Methyl-D-erythritol could lead to potent and selective inhibitors of this pathway. The exploration of 2-Methylbutane-1,2,3,4-tetrol derivatives is therefore a promising strategy in the search for new bioactive compounds that target specific microbial pathways. researchgate.net The development of such compounds is a key goal in addressing the rise of drug-resistant pathogens. core.ac.uk

PathwayOrganismsPotential ApplicationRationale
MEP Pathway (Isoprenoid Biosynthesis) Bacteria, Parasites, PlantsAntimicrobials, HerbicidesPathway is essential for pathogens but absent in humans. researchgate.net

Exploration in Host-Guest Chemistry and Supramolecular Assemblies

The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonds and van der Waals forces. mdpi.com Host-guest chemistry, a central concept in this field, involves the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule. mdpi.com

The structure of 2-Methylbutane-1,2,3,4-tetrol, with its multiple hydroxyl groups, gives it significant potential for use in this field. These hydroxyl groups are excellent hydrogen bond donors and acceptors, enabling the molecule to participate in the formation of extensive hydrogen-bonded networks. cymitquimica.com This capability is fundamental to the self-assembly of supramolecular structures. mdpi.com

While direct research into 2-Methylbutane-1,2,3,4-tetrol as a primary host or guest is an emerging area, its properties suggest several possibilities. It could act as a guest, fitting into the cavities of larger host macrocycles like cyclodextrins or calixarenes, with the potential for creating stimuli-responsive systems. thno.orgfrontiersin.org Conversely, it could be used as a component to build larger, self-assembled host structures or to modify surfaces, creating specific recognition sites for guest molecules. The flexibility of its carbon backbone and the defined stereochemistry of its chiral centers could be exploited to design highly specific host-guest interactions, leading to applications in sensing, catalysis, or separation technologies. mdpi.com

Future Research Directions and Unaddressed Questions

Elucidation of Complex Atmospheric Oxidation Mechanisms

2-Methylbutane-1,2,3,4-tetrol, often referred to as 2-methyltetrol, is a significant component of secondary organic aerosols (SOA) formed from the atmospheric oxidation of isoprene (B109036), the most abundant biogenic volatile organic compound (BVOC). researchgate.netacs.orgnih.govresearchgate.net These tetrols are used as chemical tracers for isoprene-derived SOA. copernicus.org While it is known that they are formed from isoprene oxidation, the detailed chemical pathways are not fully understood. researchgate.netresearchgate.net It has been proposed that their formation can occur through both gas-phase photochemistry and aqueous-phase processing within atmospheric aerosols. acs.org

Future research must focus on several key questions:

Detailed Reaction Pathways: The precise, step-by-step mechanisms of how isoprene oxidation leads to the various stereoisomers of 2-methylbutane-1,2,3,4-tetrol are yet to be fully elucidated. Quantum chemistry calculations, similar to those used for 1,2,4-trimethylbenzene, could be employed to map out the potential energy surfaces for the reactions of isoprene and its oxidation intermediates. rsc.org

Influence of Environmental Factors: The chemical lifetime and reactivity of 2-methyltetrols are influenced by environmental conditions. For instance, the heterogeneous oxidation of erythritol (B158007) (an analogue) by OH radicals is affected by the presence of inorganic salts like ammonium (B1175870) sulfate (B86663), which can increase its chemical stability. copernicus.org Further studies are needed to quantify how factors such as particle acidity, relative humidity, and the presence of other organic and inorganic species affect the formation and subsequent aging of 2-methylbutane-1,2,3,4-tetrol in aerosols. copernicus.orgacs.org

Phase State Impact: The physical state of the aerosol (e.g., liquid, semi-solid, or glassy) can significantly impact reaction kinetics. researchgate.netcopernicus.org Research has shown that the phase state of isoprene-derived SOA is complex and depends on temperature and humidity. researchgate.netcopernicus.org Investigating how the viscosity and phase of aerosol particles influence the oxidation mechanisms of 2-methylbutane-1,2,3,4-tetrol is a critical unaddressed area.

Table 1: Atmospheric Lifetime of Erythritol (a surrogate for 2-methyltetrols) under Heterogeneous OH Oxidation

Inorganic-to-Organic Ratio (IOR)Relative Humidity (RH)Chemical Lifetime (days)
0.030%13.8 ± 1.4
0.0Not specified14.7 ± 0.33
5.0Not specified49.5 ± 1.43

This table is generated from data found in reference copernicus.org.

Comprehensive Metabolic Profiling and Enzyme Characterization

In many bacteria, protozoa, and plants, 2-C-methyl-D-erythritol 4-phosphate (MEP) is a crucial intermediate in the non-mevalonate, or MEP, pathway for the biosynthesis of isoprenoids. nih.govclockss.org Isoprenoids are a vast class of natural products essential for various cellular functions. nih.gov Since this pathway is absent in humans, the enzymes involved are attractive targets for the development of novel antimicrobial drugs. nih.govclockss.org

Key areas for future investigation include:

Pathway Diversity: While the core MEP pathway is established, its regulation and the potential for variations across different organisms are not fully understood. Comprehensive metabolic profiling using advanced analytical techniques could reveal how the flux through this pathway is controlled and identify any alternative or bypass routes in different species.

Enzyme Structure and Mechanism: The MEP pathway involves several key enzymes, such as DXP reductoisomerase (IspC), MEP cytidyltransferase (IspD), CDP-ME kinase (IspE), and MECDP synthase (IspF). clockss.orgnih.gov While some of these have been studied, high-resolution structural data and detailed mechanistic studies for the full enzyme suite from various pathogenic organisms are still needed. This knowledge is fundamental for structure-based drug design.

Inhibitor Screening and Development: The availability of key intermediates like 2-C-methyl-D-erythritol 2,4-cyclodiphosphate allows for high-throughput screening (HTS) of potential enzyme inhibitors. clockss.orgnih.gov Future work should expand these screening efforts to identify potent and selective inhibitors for enzymes like IspG and IspH, which act downstream of the cyclodiphosphate. nih.gov

Table 2: Key Enzymes of the MEP Pathway Involving 2-C-Methyl-D-erythritol Derivatives

EnzymeAbbreviationSubstrateProduct
MEP cytidyl transferaseIspD2-C-methyl-D-erythritol 4-phosphate (MEP)4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME)
CDP-ME kinaseIspE4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME)4-diphosphocytidyl-2-C-methyl-D-erythritol-2-phosphate (CDP-ME2P)
MECDP synthaseIspF4-diphosphocytidyl-2-C-methyl-D-erythritol-2-phosphate (CDP-ME2P)2-C-methyl-D-erythritol 2,4-cyclodiphosphate (ME-CPP)
HMBPP synthaseIspG2-C-methyl-D-erythritol 2,4-cyclodiphosphate (ME-CPP)1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate (HMBPP)

This table is compiled from information in references nih.govclockss.orgnih.gov.

Development of Novel Stereoselective Catalytic Methods

2-Methylbutane-1,2,3,4-tetrol has two stereocenters, meaning it can exist as four distinct stereoisomers. tandfonline.comresearchgate.net The specific stereochemistry is critical for its biological activity and its physical properties in aerosols. Synthesizing enantiomerically pure forms of this compound and its derivatives is essential for research but remains a challenge. nih.govacs.orgresearchgate.net

Future synthetic chemistry research should address:

Catalytic Asymmetric Synthesis: While several syntheses have been reported, many rely on chiral pool starting materials or stoichiometric chiral reagents. researchgate.netnih.govacs.org There is a pressing need for the development of efficient catalytic asymmetric methods (e.g., using metal complexes or organocatalysts) to access all four stereoisomers with high enantiomeric and diastereomeric purity.

Chemo-enzymatic Strategies: The use of enzymes, such as lipases, for the kinetic resolution of racemic mixtures has shown promise. researchgate.net Further exploration of different enzymes and reaction conditions could lead to more efficient and scalable routes for producing enantiomerically enriched tetrols and their precursors. researchgate.net

Multi-modal Spectroscopic Analysis for Enhanced Structural Information

The characterization of 2-methylbutane-1,2,3,4-tetrol and its derivatives, especially within complex mixtures like atmospheric aerosols or biological extracts, requires sophisticated analytical techniques. researchgate.netrmit.edu.vn While mass spectrometry and NMR are powerful tools, a more integrated, multi-modal approach could provide unprecedented structural detail. researchgate.netcopernicus.org

Unaddressed questions that can be tackled with advanced spectroscopy include:

In-situ Aerosol Characterization: Raman microspectroscopy has been used to identify vibrational modes for organosulfates and their polyol hydrolysis products (like 2-methyltetrols) in individual atmospheric particles. researchgate.netnih.gov Further development and application of in-situ techniques are needed to study the chemical transformations and intermolecular interactions of 2-methylbutane-1,2,3,4-tetrol within aerosols under realistic atmospheric conditions.

Conformational Analysis: The biological activity and physical properties of 2-methylbutane-1,2,3,4-tetrol are dictated by its three-dimensional structure. Combining experimental techniques like NMR with high-level computational chemistry (Density Functional Theory) can provide detailed insights into the preferred conformations of the different stereoisomers and how they interact with enzymes or other molecules. acs.orgnih.gov

AI-Driven Structure Elucidation: Emerging technologies that use artificial intelligence to interpret complex spectral data hold immense promise. chemrxiv.org A future direction is to train deep learning models, such as a MultiModalTransformer, on a wide array of spectroscopic data (NMR, IR, MS) for 2-methylbutane-1,2,3,4-tetrol and its reaction products to automate and enhance the accuracy of structural elucidation, even from complex environmental or biological samples. chemrxiv.org

Predictive Modeling for Environmental and Biological Fate

To fully grasp the impact of 2-methylbutane-1,2,3,4-tetrol, its life cycle must be understood through predictive modeling. This involves simulating its transport and transformation in the environment and its processing within biological systems.

Future modeling efforts should focus on:

Atmospheric Transport and Partitioning: Developing and refining atmospheric chemistry models to include detailed formation and loss mechanisms for 2-methylbutane-1,2,3,4-tetrol is crucial. These models should incorporate its physical properties, such as its tendency to exist in a liquid-like or glassy state, to accurately predict its gas-particle partitioning and long-range transport. researchgate.netacs.org

SOA Formation and Climate Effects: By integrating laboratory-derived data on its physical and chemical properties, models can better predict the contribution of 2-methylbutane-1,2,3,4-tetrol to SOA mass and its subsequent effects on cloud formation and Earth's radiative balance. copernicus.org

Metabolic Flux Modeling: In the biological realm, systems biology approaches can be used to model the flux of metabolites through the MEP pathway. Such models could predict how pathogenic organisms might respond to inhibitors of the pathway and help identify potential metabolic vulnerabilities that could be exploited for drug development.

By addressing these unaddressed questions, the scientific community can achieve a more profound and predictive understanding of 2-Methylbutane-1,2,3,4-tetrol, a molecule with far-reaching implications for atmospheric science, human health, and biotechnology.

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